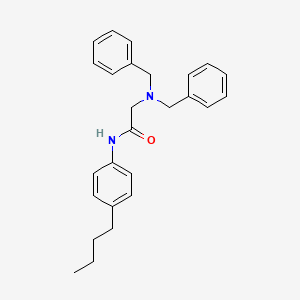![molecular formula C21H23FO3 B4332124 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4332124.png)
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Vue d'ensemble
Description
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, also known as FDB-1780, is a synthetic compound that belongs to the family of benzochromene derivatives. It has been studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been found to act as a potent and selective inhibitor of the serine/threonine protein kinase, Akt. Akt is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in the development and progression of various diseases, including cancer, diabetes, and cardiovascular disease. This compound has been shown to inhibit Akt activity in a dose-dependent manner, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in vitro and in vivo, including against breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in macrophages. Additionally, this compound has been found to exhibit neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene in lab experiments is its potent and selective inhibition of Akt, making it a useful tool for studying the role of Akt in various biological processes. However, one limitation is that this compound is a synthetic compound, and its effects may not fully reflect the effects of natural compounds or physiological processes.
Orientations Futures
There are several future directions for research on 6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene, including:
1. Further elucidation of its mechanism of action, including its effects on downstream signaling pathways and potential interactions with other proteins and compounds.
2. Investigation of its potential in combination with other anti-cancer drugs or therapies, to enhance its efficacy and reduce potential side effects.
3. Development of more potent and selective Akt inhibitors, based on the structure of this compound, for use in both research and clinical settings.
4. Exploration of its potential in other disease contexts, including diabetes, cardiovascular disease, and neurodegenerative diseases.
5. Investigation of its potential as a therapeutic agent for the treatment of drug-resistant cancers.
6. Study of its pharmacokinetics and pharmacodynamics, to better understand its absorption, distribution, metabolism, and excretion in vivo.
Applications De Recherche Scientifique
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene has been studied for its potential in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FO3/c1-23-19-11-16-15-5-3-4-6-18(15)25-21(17(16)12-20(19)24-2)13-7-9-14(22)10-8-13/h7-12,15,18,21H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLLGORVUPSCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OC3CCCCC3C2=C1)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(acetylamino)benzyl]-2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4332066.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[2-methoxy-4-(trifluoromethyl)benzoyl]piperazin-1-yl}quinazolin-4-amine](/img/structure/B4332080.png)

![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]dibenzo[b,d]furan-4-carboxamide](/img/structure/B4332093.png)
![dimethyl 4-[3-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4332099.png)


![4-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-thiazole-2(3H)-thione](/img/structure/B4332123.png)
![2-{3-[1-(3-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B4332125.png)
![1-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)-8,9-dimethoxypyrrolo[2,1-a]isoquinoline](/img/structure/B4332139.png)
![ethyl {4-[(dibenzo[b,d]furan-4-ylcarbonyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4332145.png)
![4-(1,2,2,3,3,3-hexafluoropropoxy)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide](/img/structure/B4332155.png)